rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis
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Overview
Description
rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis is a chiral compound with a cyclobutane ring structure
Preparation Methods
The synthesis of rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the introduction of the phenoxy group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and stereochemistry.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis exerts its effects involves interactions with specific molecular targets. Its chiral centers allow for selective binding to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis include other cyclobutane derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. The unique stereochemistry of this compound sets it apart from other compounds, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
1807896-10-1 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
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